molecular formula C21H23FN6O2S B2667158 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine CAS No. 1428370-85-7

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine

Cat. No.: B2667158
CAS No.: 1428370-85-7
M. Wt: 442.51
InChI Key: GWRRWCFDIMEXKK-UHFFFAOYSA-N
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Description

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core, which is known for its wide range of pharmacological activities. The presence of a piperazine ring and a fluorophenyl group further enhances its chemical properties, making it a valuable candidate for medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques ensures that the compound is produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis and fibrosis.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the suppression of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-containing molecules, such as:

Uniqueness

What sets 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, while the piperazine ring contributes to its binding affinity and selectivity for specific molecular targets .

Properties

IUPAC Name

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2S/c1-15-7-8-23-19(13-15)26-20-14-21(25-16(2)24-20)27-9-11-28(12-10-27)31(29,30)18-6-4-3-5-17(18)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRRWCFDIMEXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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